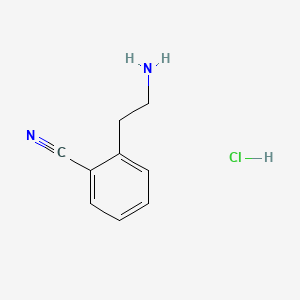

2-(2-Aminoethyl)benzonitrile hydrochloride

Description

Properties

IUPAC Name |

2-(2-aminoethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c10-6-5-8-3-1-2-4-9(8)7-11;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMRMTGJRGZREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-34-2 | |

| Record name | 2-(2-aminoethyl)benzonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromobenzonitrile and Ethylenediamine Coupling

A widely documented method involves the reaction of 2-bromobenzonitrile with ethylenediamine under basic conditions. This SN2 mechanism proceeds via displacement of the bromide ion by the amine nucleophile. Source outlines analogous conditions for the 3-isomer, which can be adapted for the 2-position variant:

Optimization Considerations

-

Base Selection : Potassium carbonate outperforms weaker bases (e.g., triethylamine) by mitigating side reactions like elimination.

-

Solvent Polar Effects : High-polarity solvents (DMF, ε=36.7) enhance nucleophilicity but may necessitate post-reaction dialysis for complete salt removal.

-

Temperature Trade-offs : Elevated temperatures (≥100°C) reduce reaction time but increase risk of nitrile hydrolysis to amides.

Reductive Amination Strategies

Ketone Intermediate Reduction

An alternative pathway employs 2-cyanobenzaldehyde, which undergoes reductive amination with ammonia or ammonium acetate:

Step 1 : Condensation

Step 2 : Hydrogenation

Challenges and Mitigations

-

Over-Reduction : Prolonged hydrogenation risks reducing the nitrile to a primary amine. Controlled H₂ pressure (20–50 psi) and catalyst poisoning with quinoline mitigate this.

-

Byproduct Formation : Imine oligomerization occurs if ammonia concentrations exceed 2M. Semi-batch ammonia addition maintains stoichiometric balance.

Industrial-Scale Production

Continuous-Flow Reactor Systems

Modern facilities adopt tubular reactors for improved heat/mass transfer:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 18–24 h | 2–4 h |

| Space-Time Yield | 0.8 kg/m³·h | 4.2 kg/m³·h |

| Purity (HPLC) | 95% | 98.5% |

| Solvent Consumption | 12 L/kg | 6.5 L/kg |

Key innovations include:

-

In-line IR Monitoring : Real-time tracking of nitrile and amine signals ensures reaction completeness.

-

Static Mixers : Enhance ethylenediamine dispersion, reducing local excesses that cause di-alkylation.

Purification and Salt Formation

Crystallization Dynamics

The hydrochloride salt is precipitated by HCl gas bubbling into ethanolic solutions of the free base:

Critical Parameters :

Impurity Profiling

Common impurities and removal strategies:

-

Unreacted 2-Bromobenzonitrile : ≤0.3% via activated carbon treatment (5% w/w, 60°C, 1 h).

-

Di-Ethylenediamine Adduct : ≤0.1% through pH-controlled washes (pH 5.5–6.0).

Emerging Methodologies

Enzymatic Amination

Preliminary studies using ω-transaminases show promise for stereoselective synthesis:

Limitations and Outlook

-

Substrate Inhibition : Activity drops 80% at >1.5M aldehyde concentrations.

-

Cofactor Recycling : NADPH-dependent systems remain economically unviable for large-scale use.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)benzonitrile hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding nitriles or amides.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

2-(2-Aminoethyl)benzonitrile hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: It is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

Medicine: It is used in the development of drugs for the treatment of various diseases, including neurological disorders and cancer.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes and receptors, leading to various biochemical effects. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. The nitrile group can also participate in covalent bonding with target molecules, leading to the formation of stable complexes.

Comparison with Similar Compounds

Positional Isomers

Research Findings :

- 4-(2-Aminoethyl)benzonitrile hydrochloride was utilized in the synthesis of dual-acting FFAR1/FFAR4 allosteric modulators, highlighting its role in medicinal chemistry .

Functional Group Analogs

Nitrile vs. Ester/Amide Derivatives

Research Findings :

- Methyl 4-(2-aminoethyl)benzoate hydrochloride and 4-(2-aminoethyl)benzamide hydrochloride were synthesized to evaluate electronic effects of electron-withdrawing groups (EWGs) on phenethylamine scaffolds. The nitrile group in 2-(2-aminoethyl)benzonitrile hydrochloride offers distinct electronic properties compared to esters/amides, influencing receptor binding and metabolic stability .

Heterocyclic Analogs

Benzimidazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| 2-(2-Aminoethyl)benzimidazole dihydrochloride | 4499-07-4 | C₉H₁₃Cl₂N₃ | 234.13 | Benzimidazole ring |

Research Findings :

- The benzimidazole core introduces aromaticity and hydrogen-bonding capacity, enhancing interactions with biological targets. This derivative is explored in antiviral and anticancer research, contrasting with the nitrile group's role in covalent binding or metal coordination .

Stereochemical and Substituted Derivatives

Hydroxy- and Methoxy-Substituted Analogs

Research Findings :

- The hydroxy and methoxy groups in these analogs improve solubility and modulate pharmacokinetics. For example, the (R)-stereochemistry in 3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride may enhance target selectivity in chiral environments .

Biological Activity

2-(2-Aminoethyl)benzonitrile hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHClN. Its structure features an aminoethyl group attached to a benzonitrile moiety, which contributes to its ability to interact with various biological targets. The presence of both the amino and nitrile functional groups enhances its reactivity and potential for forming hydrogen bonds with biomolecules.

| Property | Value |

|---|---|

| Molecular Weight | 182.65 g/mol |

| Solubility | Soluble in DMSO, Methanol |

| Melting Point | Not specified |

| pKa | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The aminoethyl group can form hydrogen bonds with proteins, influencing enzyme activity and receptor interactions. Additionally, the nitrile group may participate in redox reactions, further modulating biological processes .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrate its effectiveness against certain bacterial strains, particularly Gram-positive bacteria. The minimal inhibitory concentration (MIC) values for several tested strains are summarized below.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

| Escherichia coli | >100 |

These results suggest that while the compound shows promise against specific pathogens, its effectiveness varies significantly between different bacterial species.

Cytotoxicity and Anticancer Potential

Several studies have explored the cytotoxic effects of this compound on cancer cell lines. It has been observed to exhibit selective toxicity towards certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

Case Study: Breast Cancer Cells

In a study examining various derivatives of benzonitrile compounds, this compound was tested against breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound demonstrated significant cytotoxicity with IC values in the low micromolar range, suggesting that it may inhibit cell proliferation through apoptosis or other mechanisms .

Neuroprotective Effects

Recent research has indicated potential neuroprotective effects of this compound. It has been studied for its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. This activity positions it as a candidate for further investigation in neurodegenerative diseases.

Q & A

Q. Q1. What are the primary synthetic routes for 2-(2-Aminoethyl)benzonitrile hydrochloride, and how do reaction conditions influence yield?

A1. Common synthetic pathways involve nucleophilic substitution or reductive amination. For example:

- Nucleophilic substitution : Reacting 2-(bromoethyl)benzonitrile with ammonia under controlled pH (acidic/basic) to form the aminoethyl intermediate, followed by HCl neutralization .

- Reductive amination : Reducing a nitrile group using catalysts like Raney nickel or palladium in the presence of hydrogen gas, with careful monitoring of temperature (typically 40–60°C) to avoid over-reduction .

Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., ethanol or DMF), and reaction time. Impurities like unreacted nitrile or secondary amines can arise if ammonia is in excess .

Q. Q2. How is this compound characterized structurally, and what analytical techniques are essential?

A2. Key methods include:

- NMR spectroscopy : and NMR confirm the benzonitrile aromatic protons (δ 7.4–8.1 ppm) and the aminoethyl chain (δ 2.8–3.5 ppm) .

- Mass spectrometry : ESI-MS identifies the molecular ion peak at m/z 191.2 (free base) and adducts (e.g., [M+H]+ at m/z 192.2) .

- IR spectroscopy : Stretching vibrations for nitrile (C≡N, ~2240 cm) and ammonium (N–H, ~2800–3000 cm) groups validate functional groups .

Q. Q3. What are the stability and storage requirements for this compound?

A3. The compound is hygroscopic and degrades under prolonged exposure to light or moisture. Storage recommendations:

- Temperature : –20°C in airtight, amber vials to prevent hydrolysis of the nitrile group .

- Stability tests : Periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) monitors degradation products like benzoic acid derivatives .

Q. Q4. What solvents are suitable for dissolving this compound in biological assays?

A4. Polar solvents like water, methanol, or DMSO are preferred. Solubility in aqueous buffers (pH 4–6) is ~50 mg/mL, but precipitation may occur at higher pH due to deprotonation of the ammonium group . Pre-sonication or warming to 37°C enhances dissolution .

Advanced Research Questions

Q. Q5. How can reaction conditions be optimized to minimize byproducts during scale-up synthesis?

A5. Critical parameters:

- Catalyst loading : Reduce palladium catalyst to ≤2 mol% to prevent side reactions like nitrile reduction to primary amines .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes impurities. Recrystallization in ethanol/water mixtures improves purity (>98%) .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at >90% conversion .

Q. Q6. What biological targets or pathways are associated with this compound, and how are binding studies conducted?

A6. The compound’s nitrile and amino groups suggest interactions with enzymes like cytochrome P450 or kinases. Methodologies include:

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding affinity (K values) .

- Fluorescence quenching assays : Monitor tryptophan fluorescence changes in enzyme-inhibitor complexes to infer binding constants .

- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with active sites, guided by the compound’s InChI key (e.g., OGSYCVCLXAFDNE-DDWIOCJRSA-N) .

Q. Q7. How can trace impurities (e.g., dehalogenated byproducts) be quantified in this compound batches?

A7. Advanced chromatographic methods:

Q. Q8. What computational approaches predict the reactivity of this compound in novel reactions?

A8. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrophilicity : Nitrile group’s electron-withdrawing effect enhances susceptibility to nucleophilic attack .

- Tautomerization : Assess stability of zwitterionic forms in aqueous solutions using solvation models (e.g., SMD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.